molecular formula C14H16F3N3O2 B6470004 N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide CAS No. 2640959-38-0

N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide

Cat. No.: B6470004
CAS No.: 2640959-38-0
M. Wt: 315.29 g/mol
InChI Key: DLVHZCRCJQKXGD-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl-substituted pyridine ring, and a morpholine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 3-(trifluoromethyl)pyridine intermediate. This can be achieved through a halogenation reaction followed by a nucleophilic substitution to introduce the trifluoromethyl group.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Morpholine Ring Formation: The morpholine ring is then constructed through a cyclization reaction involving an appropriate diol and an amine.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction using a suitable amine and carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the development of agrochemicals and other industrial applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism by which N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-[3-(trifluoromethyl)phenyl]morpholine-2-carboxamide
  • N-cyclopropyl-4-[3-(trifluoromethyl)benzyl]morpholine-2-carboxamide
  • N-cyclopropyl-4-[3-(trifluoromethyl)thiazol-2-yl]morpholine-2-carboxamide

Uniqueness

Compared to similar compounds, N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide is unique due to the presence of the pyridine ring, which can participate in additional interactions such as hydrogen bonding and π-π stacking. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

N-cyclopropyl-4-[3-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)10-2-1-5-18-12(10)20-6-7-22-11(8-20)13(21)19-9-3-4-9/h1-2,5,9,11H,3-4,6-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVHZCRCJQKXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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